molecular formula C7H13Cl2N B3103343 3-alpha-Chloronortropane hydrochloride CAS No. 14379-07-8

3-alpha-Chloronortropane hydrochloride

Cat. No.: B3103343
CAS No.: 14379-07-8
M. Wt: 182.09 g/mol
InChI Key: RKOHZAINZXMIOU-FXFNDYDPSA-N
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Description

3-alpha-Chloronortropane hydrochloride is a chemical compound belonging to the class of tropane derivatives Tropane alkaloids are known for their pharmacological properties, particularly their action on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-alpha-Chloronortropane hydrochloride typically involves the chlorination of nortropane derivatives. One common method includes the reaction of nortropane with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the alpha position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 3-alpha-Chloronortropane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct pharmacological properties.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated or aminated derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

3-alpha-Chloronortropane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other tropane derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders, such as Parkinson’s disease and schizophrenia.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-alpha-Chloronortropane hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to dopamine and serotonin transporters, inhibiting the reuptake of these neurotransmitters and increasing their levels in the synaptic cleft. This action leads to enhanced neurotransmission and modulation of various physiological processes.

Comparison with Similar Compounds

    Cocaine: A well-known tropane alkaloid with similar structural features but different pharmacological effects.

    Tropane: The parent compound from which 3-alpha-Chloronortropane hydrochloride is derived.

    Scopolamine: Another tropane derivative with distinct therapeutic applications.

Uniqueness: this compound is unique due to its specific substitution pattern and its potential applications in neuropharmacology. Unlike cocaine, which is primarily known for its stimulant effects, this compound is studied for its therapeutic potential in treating neurological disorders.

Properties

IUPAC Name

(1R,5S)-3-chloro-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2;1H/t5?,6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOHZAINZXMIOU-FXFNDYDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-07-8
Record name 1-alpha-H,5-alpha-H-Nortropane, 3-alpha-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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